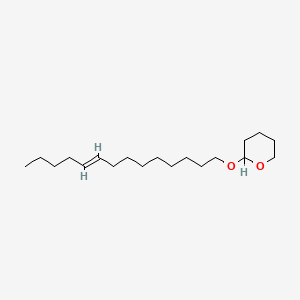
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: . This method is versatile and can be adapted to produce various derivatives of 2H-pyrans. The reaction typically requires the presence of catalysts such as Lewis acids (e.g., In3+) or Brønsted acids (e.g., iodine) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2H-pyrans may involve large-scale synthesis using similar electrocyclization methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
科学的研究の応用
Chemistry: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery .
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications. Its derivatives may serve as leads for the development of new medications .
Industry: In industrial applications, 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can be used in the production of polymers, agrochemicals, and other specialty chemicals .
作用機序
The mechanism by which 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
類似化合物との比較
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
- 2H-Pyran-2-methanol, tetrahydro-
- 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-
Uniqueness: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities .
特性
CAS番号 |
51812-91-0 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2-[(E)-tetradec-9-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3/b6-5+ |
InChIキー |
FUYLUCBYVQPAQH-AATRIKPKSA-N |
異性体SMILES |
CCCC/C=C/CCCCCCCCOC1CCCCO1 |
正規SMILES |
CCCCC=CCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

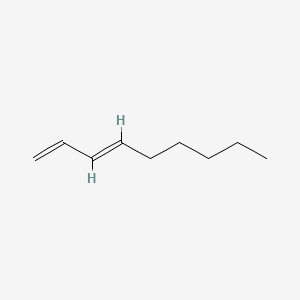

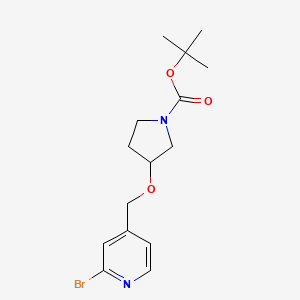

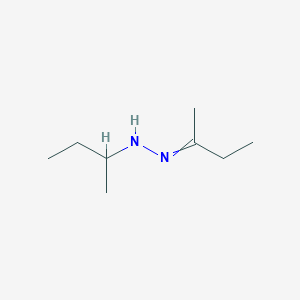
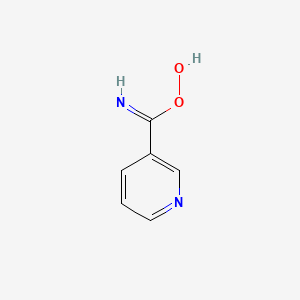
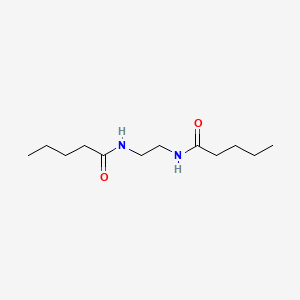
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

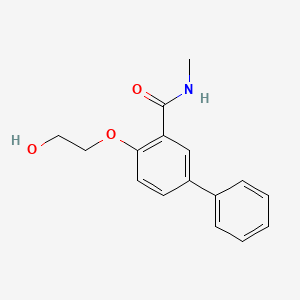
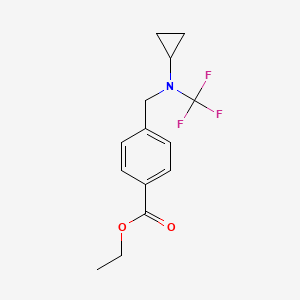
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
